
2-Isobutyl-5-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of acid catalysts . The reaction conditions, such as the type of catalyst and the presence of water, significantly influence the yield and selectivity of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid acid catalysts like iron-modified silica or sulfuric acid. These catalysts facilitate the Prins cyclization process, leading to the formation of the desired pyrimidine derivative with high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-5-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-Isobutyl-5-methylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins .
Comparación Con Compuestos Similares
- 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol
- 2-Amino-4-hydroxy-6-methyl-5-(3-methylbutyl)pyrimidine
Comparison: Compared to similar compounds, 2-Isobutyl-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-methyl-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-6(2)4-8-10-5-7(3)9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12) |
Clave InChI |
VZSRPVCUZJXSAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(NC1=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
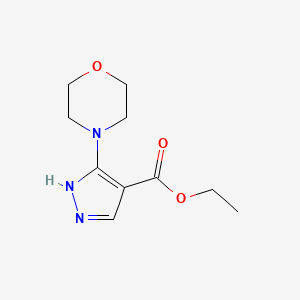
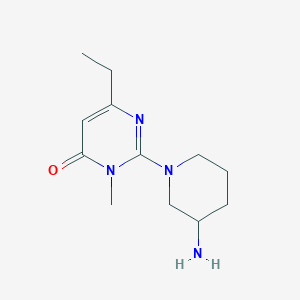

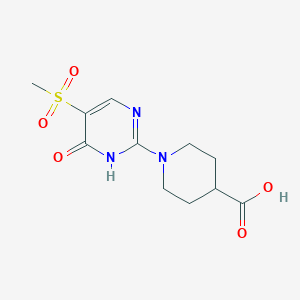


![ethyl 2-[(3R)-3-methylpyrrolidin-1-yl]-2-oxoacetate](/img/structure/B11777940.png)
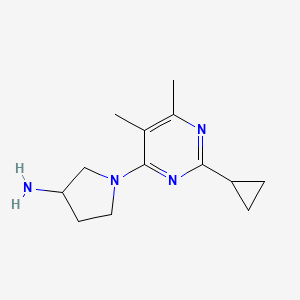
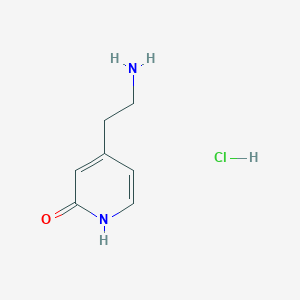
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
![2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11777978.png)
